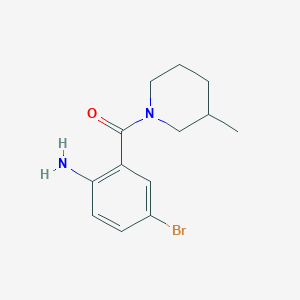
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone, also known as BRD-K65979399, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-tumor activity. Moreover, it has been reported to bind to the sigma-1 receptor, which is involved in various cellular processes, including neuronal signaling and calcium regulation.
Biochemical and Physiological Effects:
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, the activation of tumor suppressor genes, the inhibition of oncogenes, the prevention of amyloid-beta plaque formation, and the protection of dopaminergic neurons. Moreover, it has been reported to have low toxicity and good bioavailability, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 in lab experiments include its potential use in the treatment of various diseases, its low toxicity, and good bioavailability. However, the limitations include its moderate yield and purity, which can affect the reproducibility of experiments.
Orientations Futures
For the research on (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 include the identification of its precise mechanism of action, the optimization of its synthesis method to improve yield and purity, the evaluation of its efficacy and safety in animal models, and the development of analogs with improved pharmacological properties. Moreover, its potential use in combination with other drugs for the treatment of various diseases should also be explored.
Méthodes De Synthèse
The synthesis method of (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 involves the reaction of 2-amino-5-bromoaniline and 3-methylpiperidin-4-one in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product. The yield of the product is moderate, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. Moreover, it has been demonstrated to have neuroprotective effects by preventing the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. Additionally, it has been reported to have a protective effect on dopaminergic neurons, which are affected in Parkinson's disease.
Propriétés
IUPAC Name |
(2-amino-5-bromophenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-9-3-2-6-16(8-9)13(17)11-7-10(14)4-5-12(11)15/h4-5,7,9H,2-3,6,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKENGSQBQVECGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

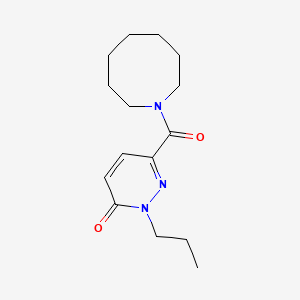
![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)



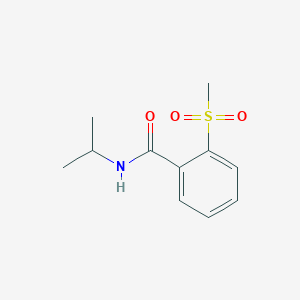


![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
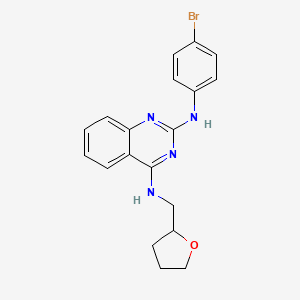

![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)
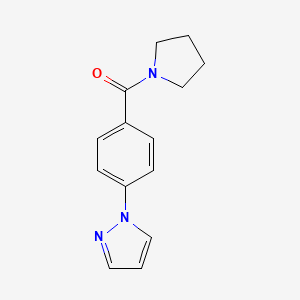
![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)